Cas no 2228131-43-7 (2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid)

2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid structure
2228131-43-7 structure
商品名:2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid
CAS番号:2228131-43-7
MF:C11H16N2O2S
メガワット:240.321941375732
CID:6184544
PubChem ID:165693039

2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid
    • 2228131-43-7
    • EN300-1749132
    • 2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
    • インチ: 1S/C11H16N2O2S/c1-6(2)9-13-7(5-16-9)11(3-4-11)8(12)10(14)15/h5-6,8H,3-4,12H2,1-2H3,(H,14,15)
    • InChIKey: YYYLEEHAEAALRW-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(C)C)=NC(=C1)C1(C(C(=O)O)N)CC1

計算された属性

  • せいみつぶんしりょう: 240.09324893g/mol
  • どういたいしつりょう: 240.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 104Ų

2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749132-2.5g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
2.5g
$3696.0 2023-09-20
Enamine
EN300-1749132-0.1g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
0.1g
$1660.0 2023-09-20
Enamine
EN300-1749132-5.0g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
5g
$5470.0 2023-06-03
Enamine
EN300-1749132-5g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
5g
$5470.0 2023-09-20
Enamine
EN300-1749132-10g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
10g
$8110.0 2023-09-20
Enamine
EN300-1749132-10.0g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
10g
$8110.0 2023-06-03
Enamine
EN300-1749132-0.5g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
0.5g
$1811.0 2023-09-20
Enamine
EN300-1749132-1.0g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
1g
$1887.0 2023-06-03
Enamine
EN300-1749132-0.05g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
0.05g
$1584.0 2023-09-20
Enamine
EN300-1749132-0.25g
2-amino-2-{1-[2-(propan-2-yl)-1,3-thiazol-4-yl]cyclopropyl}acetic acid
2228131-43-7
0.25g
$1735.0 2023-09-20

2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid 関連文献

2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acidに関する追加情報

Comprehensive Overview of 2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid (CAS No. 2228131-43-7)

The compound 2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid (CAS No. 2228131-43-7) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including an amino moiety, a cyclopropyl ring, and a 1,3-thiazol heterocycle, which contribute to its potential applications in pharmaceutical and agrochemical research. The presence of these groups makes it a subject of interest for scientists exploring novel bioactive compounds.

In recent years, the demand for heterocyclic compounds like 2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid has surged due to their versatility in drug discovery. Researchers are particularly intrigued by its potential as a building block for designing small-molecule inhibitors or enzyme modulators. The thiazole ring, a common motif in medicinal chemistry, is known for its role in enhancing binding affinity and metabolic stability, making this compound a promising candidate for further study.

The synthesis of CAS No. 2228131-43-7 involves multi-step organic reactions, often requiring precise control of reaction conditions to achieve high yields and purity. Modern techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production. These advancements align with the growing trend of green chemistry, where researchers aim to reduce waste and improve efficiency in chemical manufacturing.

From a commercial perspective, 2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid is often sought after by contract research organizations (CROs) and pharmaceutical companies engaged in early-stage drug development. Its structural complexity and potential bioactivity make it a valuable intermediate for creating libraries of lead compounds. Additionally, its applications extend to agrochemicals, where similar structures are investigated for their pesticidal or herbicidal properties.

One of the most frequently asked questions about this compound revolves around its solubility and stability under various conditions. Studies suggest that its cyclopropyl and thiazole components influence its physicochemical properties, including its logP (partition coefficient) and pKa. These parameters are critical for predicting its behavior in biological systems, a topic of high relevance in ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Another area of interest is the compound's potential role in personalized medicine. With the rise of precision therapeutics, researchers are exploring how structurally unique molecules like CAS No. 2228131-43-7 can be tailored to target specific biomarkers or genetic mutations. This aligns with the broader scientific community's focus on targeted drug delivery and combinatorial chemistry.

In summary, 2-amino-2-{1-2-(propan-2-yl)-1,3-thiazol-4-ylcyclopropyl}acetic acid represents a fascinating intersection of organic chemistry, medicinal research, and industrial applications. Its unique structure and functional groups make it a compelling subject for ongoing scientific inquiry, particularly in the context of drug discovery and material science. As research progresses, this compound may unlock new possibilities in the development of next-generation therapeutics and agrochemicals.

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